1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves several steps:
Nitration: The starting material, 4-nitrotoluene, undergoes nitration to form 4-nitro-2-(trifluoromethyl)toluene.
Hydrazination: The nitro compound is then reacted with hydrazine to form 1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Scientific Research Applications
1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.
Material Science: The compound is employed in the functionalization of graphene oxide, enhancing its properties for various applications.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
1-(4-Nitro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds such as:
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the nitro group but shares the trifluoromethyl and hydrazine functionalities.
4-Nitrophenylhydrazine: This compound contains the nitro and hydrazine groups but lacks the trifluoromethyl group.
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, providing enhanced reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C7H7ClF3N3O2 |
---|---|
Molecular Weight |
257.60 g/mol |
IUPAC Name |
[4-nitro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)5-3-4(13(14)15)1-2-6(5)12-11;/h1-3,12H,11H2;1H |
InChI Key |
WPYTVUGEHVKQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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